3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
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Overview
Description
3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienoquinoline core, a dichlorobenzoyl group, and an amino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thienoquinoline core, followed by the introduction of the dichlorobenzoyl group and the amino group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-2,5-dichlorobenzoic acid: Shares the dichlorobenzoyl group but differs in the core structure.
2-(3,4-dichlorobenzoyl)amino-4,5-dimethoxybenzoic acid: Similar in having the dichlorobenzoyl group but with different substituents and core structure.
Uniqueness
3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is unique due to its thienoquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-4-11-16-14(8-22(2,3)9-15(16)27)26-21-17(11)18(25)20(29-21)19(28)10-5-6-12(23)13(24)7-10/h5-7H,4,8-9,25H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDHDJUVUCSIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)C4=CC(=C(C=C4)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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